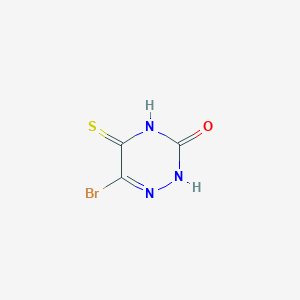
6-bromo-5-sulfanylidene-2H-1,2,4-triazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-5-sulfanylidene-2H-1,2,4-triazin-3-one is a heterocyclic compound containing bromine, sulfur, and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-5-sulfanylidene-2H-1,2,4-triazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could involve the reaction of a brominated precursor with a thiourea derivative under acidic or basic conditions to form the desired triazine ring.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
6-bromo-5-sulfanylidene-2H-1,2,4-triazin-3-one may undergo various types of chemical reactions, including:
Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions would vary depending on the desired transformation, typically involving solvents like ethanol or dichloromethane and temperatures ranging from room temperature to reflux.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while substitution could produce a variety of derivatives depending on the nucleophile.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 6-bromo-5-sulfanylidene-2H-1,2,4-triazin-3-one could be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biology, this compound might be studied for its potential biological activity, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, including as inhibitors of specific enzymes or receptors.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, with unique properties.
Mecanismo De Acción
The mechanism of action of 6-bromo-5-sulfanylidene-2H-1,2,4-triazin-3-one would depend on its specific application. For example, if it were used as an antimicrobial agent, it might inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. Molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other brominated triazines or thioxo derivatives, such as:
- 6-chloro-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one
- 6-fluoro-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one
Uniqueness
The uniqueness of 6-bromo-5-sulfanylidene-2H-1,2,4-triazin-3-one could lie in its specific reactivity and potential applications. For example, the presence of the bromine atom might confer unique electronic properties or reactivity compared to its chloro or fluoro analogs.
Propiedades
Fórmula molecular |
C3H2BrN3OS |
|---|---|
Peso molecular |
208.04 g/mol |
Nombre IUPAC |
6-bromo-5-sulfanylidene-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C3H2BrN3OS/c4-1-2(9)5-3(8)7-6-1/h(H2,5,7,8,9) |
Clave InChI |
XTDLORUYXBJXDJ-UHFFFAOYSA-N |
SMILES |
C1(=S)C(=NNC(=O)N1)Br |
SMILES canónico |
C1(=S)C(=NNC(=O)N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


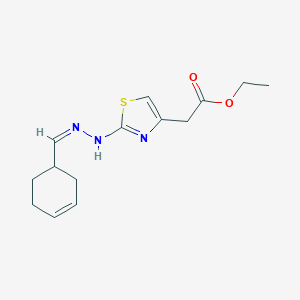
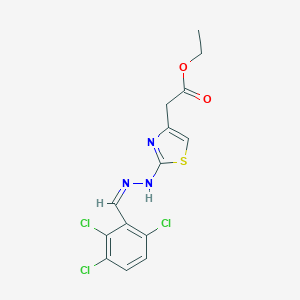
![Methyl 4-{[2-cyano-3-(4-isopropylphenyl)acryloyl]amino}benzoate](/img/structure/B255227.png)
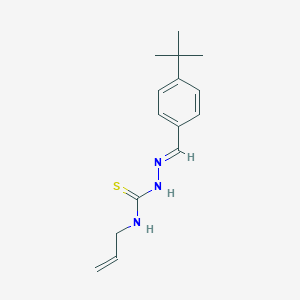
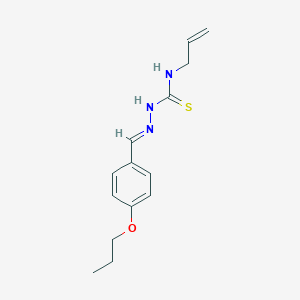
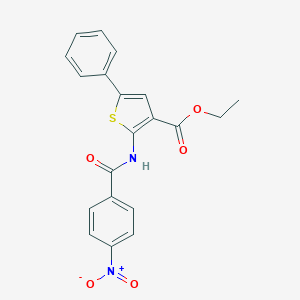
![2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-tert-butyl-N-(2-hydroxyethyl)acetamide](/img/structure/B255233.png)
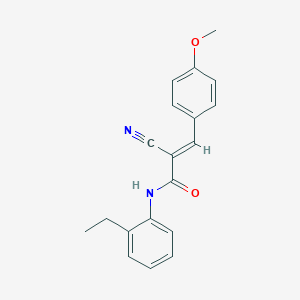
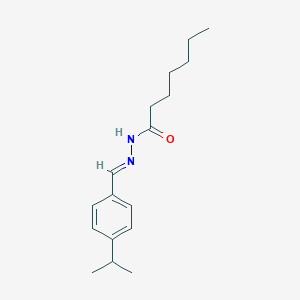
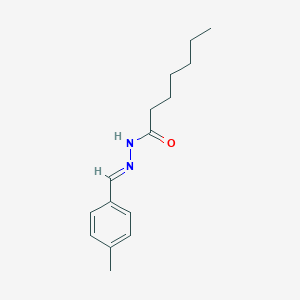
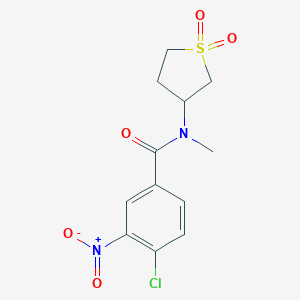
![(5Z)-3-[2-(azepan-1-yl)-2-oxoethyl]-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B255240.png)
![N'-[(Z)-indol-3-ylidenemethyl]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carbohydrazide](/img/structure/B255242.png)
![METHYL 5-METHYL-7-(2-NITROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B255244.png)
